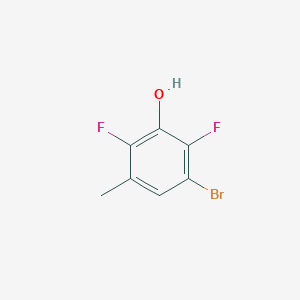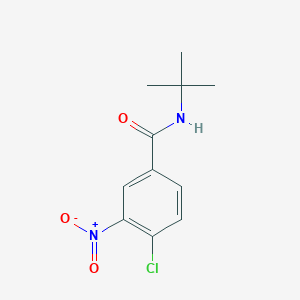
1-(4-Chlorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C21H21ClFNO4S and its molecular weight is 437.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research into compounds with similar structures involves synthesis and characterization techniques that could be applicable to 1-(4-Chlorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butane-1,4-dione. For instance, the study of β-diketonato-ruthenium(II)-polypyridyl sensitizers demonstrates advanced methods for synthesizing and characterizing complexes with potential applications in dye-sensitized solar cells (Islam et al., 2006). These methods include elemental analysis, UV-visible and emission spectroscopy, NMR, ATR-FTIR, cyclic voltammetric studies, and density functional theory (DFT) calculations.
Photocatalysis and Solar Cell Applications
Several studies focus on the photocatalytic properties and applications in solar cells of compounds with complex organic structures. For example, the development of tricarboxyterpyridyl (β-diketonato) Ruthenium(II) sensitizers showcases the potential of such compounds in enhancing the efficiency of dye-sensitized solar cells, highlighting the importance of controlled synthesis and characterization in developing materials for renewable energy applications (Islam et al., 2006).
Photochemical Studies
Photochemical reactions of related compounds, such as the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones , provide insights into the behavior of complex organic molecules under light irradiation (Košmrlj & Šket, 2007). These studies contribute to our understanding of the mechanisms involved in the formation of pharmacologically relevant structures and could inform the synthesis and application of the compound .
Polymorphism and Material Science
Investigations into the polymorphism of bis-hydrazone compounds reveal the diverse crystalline forms that organic molecules can adopt and how these forms affect their physical properties (Dwivedi & Das, 2018). Such studies are crucial for the development of materials with specific characteristics, including pharmaceuticals and electronic materials.
properties
IUPAC Name |
1-(4-chlorophenyl)-4-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO4S/c22-16-7-5-15(6-8-16)19(25)9-10-21(26)24-12-11-20(29(27,28)14-13-24)17-3-1-2-4-18(17)23/h1-8,20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNQFKAIHSQOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2825925.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]but-2-enamide](/img/structure/B2825926.png)
![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2825927.png)



![1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2825931.png)


![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2825934.png)
![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2825935.png)
![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2825939.png)